1-ethyl-4-(1-pyrenylmethyl)piperazine
Description
1-Ethyl-4-(1-pyrenylmethyl)piperazine is a piperazine derivative characterized by an ethyl group at the N1 position and a pyrenylmethyl substituent at the N4 position. The pyrenyl group, a polycyclic aromatic hydrocarbon (PAH), imparts significant hydrophobicity and steric bulk, distinguishing it from simpler piperazine derivatives.
Properties
IUPAC Name |
1-ethyl-4-(pyren-1-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2/c1-2-24-12-14-25(15-13-24)16-20-9-8-19-7-6-17-4-3-5-18-10-11-21(20)23(19)22(17)18/h3-11H,2,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYWKOAWFPYMTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 1-ethyl-4-(1-pyrenylmethyl)piperazine and structurally related piperazine derivatives:
| Compound Name | Molecular Formula | Substituents | Biological Activity | Key Distinctions |
|---|---|---|---|---|
| 1-Ethyl-4-(1-pyrenylmethyl)piperazine | C₂₄H₂₇N₃ | Ethyl (N1), pyrenylmethyl (N4) | Potential DNA intercalation, fluorescence | Pyrene’s bulk and aromaticity enhance hydrophobicity and fluorescence |
| 1-Ethyl-4-(1-methylpyrazolyl)piperazine | C₁₂H₁₇N₅ | Ethyl (N1), methylpyrazole (N4) | Anxiolytic effects | Smaller substituent; targets TAARs |
| 1-Ethyl-4-(3-nitropyridin-2-yl)piperazine | C₁₂H₁₆N₄O₂ | Ethyl (N1), nitropyridine (N4) | Enzyme modulation (hypothesized) | Nitro group enhances reactivity |
| 1-((2-Methoxypyridin-4-yl)methyl)piperazine | C₁₂H₁₉N₃O | Methoxypyridylmethyl (N4) | Improved solubility | Methoxy group alters polarity |
| 1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine | C₁₈H₃₀N₂O₃ | Ethoxyphenoxyethoxyethyl (N4) | Varied binding affinity | Ethoxyphenoxy chain influences pharmacokinetics |
Key Comparative Insights
Substituent Effects on Bioactivity: The pyrenyl group in 1-ethyl-4-(1-pyrenylmethyl)piperazine distinguishes it from smaller substituents like pyrazole or nitropyridine. Pyrene’s aromaticity may facilitate interactions with DNA or hydrophobic protein pockets, whereas methylpyrazole derivatives exhibit TAAR-mediated anxiolytic activity . Ethoxyphenoxy-containing derivatives (e.g., ) demonstrate how extended alkyl-aryl chains alter binding kinetics, contrasting with pyrene’s planar structure .
Nitro groups (e.g., ) introduce polarity and electron-withdrawing effects, altering reactivity in synthetic pathways .
Synthetic Complexity :
- Pyrenylmethyl incorporation likely requires specialized alkylation or coupling reagents, whereas methylpyrazole or nitropyridine groups are introduced via standard nucleophilic substitutions .
In contrast, nitropyridine derivatives may target enzymatic pathways, and methylpyrazole compounds modulate neurotransmitter systems .
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